molecular formula C22H24N2O3S2 B2376776 (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone CAS No. 890793-92-7

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone

Cat. No.: B2376776
CAS No.: 890793-92-7
M. Wt: 428.57
InChI Key: NEICFBIOLDKWGF-UHFFFAOYSA-N
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Description

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone is a complex organic compound characterized by its unique structural features, including a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Amino and Sulfonyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Phenyl and Dimethylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate aromatic compounds and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-4-12-29(26,27)21-18(23)20(19(25)16-8-6-5-7-9-16)28-22(21)24-17-13-14(2)10-11-15(17)3/h5-11,13,24H,4,12,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICFBIOLDKWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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